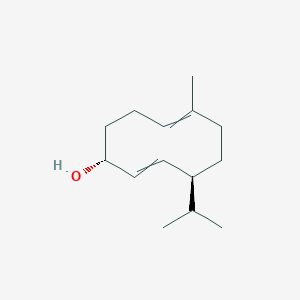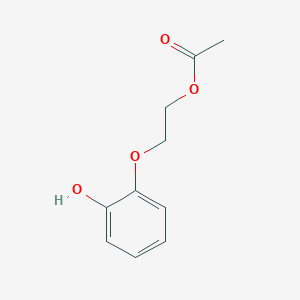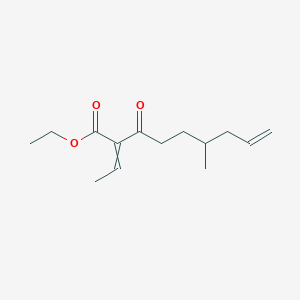
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: is an organic compound with a unique structure characterized by a cyclodecane ring with two double bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclodecane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of double bonds: This step may involve dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated cyclodecane ring.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclodecane derivatives.
Substitution: Formation of halogenated cyclodecane derivatives.
Aplicaciones Científicas De Investigación
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
(1R,4S)-7-Methyl-4-(propan-2-yl)cyclodeca-2,7-dien-1-ol: can be compared with other similar compounds, such as:
Cyclodecane derivatives: Compounds with similar ring structures but different functional groups.
Terpenoids: Compounds with similar structural motifs and biological activities.
Uniqueness
The uniqueness of This compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
854985-20-9 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
(1R,4S)-7-methyl-4-propan-2-ylcyclodeca-2,7-dien-1-ol |
InChI |
InChI=1S/C14H24O/c1-11(2)13-8-7-12(3)5-4-6-14(15)10-9-13/h5,9-11,13-15H,4,6-8H2,1-3H3/t13-,14-/m1/s1 |
Clave InChI |
DNSGFJAHEQLNIK-ZIAGYGMSSA-N |
SMILES isomérico |
CC1=CCC[C@H](C=C[C@@H](CC1)C(C)C)O |
SMILES canónico |
CC1=CCCC(C=CC(CC1)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)

![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)

![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)



![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)

![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)


